molecular formula C10H14O4 B13685106 2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid

2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid

Cat. No.: B13685106
M. Wt: 198.22 g/mol
InChI Key: PGBJCASTSRRPAH-UHFFFAOYSA-N
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Description

2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid is a complex organic compound characterized by its unique dioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the bromination of a precursor compound, followed by cyclization in the presence of a base and an organic solvent . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The raw materials are chosen for their availability and cost, and the reaction conditions are fine-tuned to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used .

Scientific Research Applications

2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid

InChI

InChI=1S/C10H14O4/c1-4-7-5-8(6-9(11)12)14-10(2,3)13-7/h1,7-8H,5-6H2,2-3H3,(H,11,12)

InChI Key

PGBJCASTSRRPAH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(CC(O1)C#C)CC(=O)O)C

Origin of Product

United States

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